molecular formula C7H12N2O3 B13788277 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione CAS No. 79247-68-0

1-(Methoxymethyl)-4-methylpiperazine-2,5-dione

Cat. No.: B13788277
CAS No.: 79247-68-0
M. Wt: 172.18 g/mol
InChI Key: FVNXEKFSDOAEGA-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-methylpiperazine-2,5-dione is a synthetic piperazinedione derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a diketopiperazine (DKP) scaffold, a privileged structure in drug discovery known for its conformational rigidity and ability to mimic peptide turn structures, which facilitates binding to a wide range of biological targets [https://pubmed.ncbi.nlm.nih.gov/18680280/]. The specific substitution pattern with methoxymethyl and methyl groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other pharmacologically active compounds. Researchers utilize this chemical as a key intermediate to explore structure-activity relationships (SAR) and to construct libraries of compounds for high-throughput screening. Its primary research value lies in its role as a precursor in the synthesis of sophisticated heterocyclic systems. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

79247-68-0

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-(methoxymethyl)-4-methylpiperazine-2,5-dione

InChI

InChI=1S/C7H12N2O3/c1-8-3-7(11)9(5-12-2)4-6(8)10/h3-5H2,1-2H3

InChI Key

FVNXEKFSDOAEGA-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(CC1=O)COC

Origin of Product

United States

Preparation Methods

Cyclization to Piperazine-2,5-dione Core

The piperazine-2,5-dione ring system can be synthesized through intramolecular cyclization of appropriate diamine precursors with carbonyl-containing reagents. Commonly, piperazine derivatives react with diketones or activated carbonyl compounds under controlled heating to form the diketopiperazine ring.

  • Typical Conditions: Heating in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, sometimes with acid or base catalysts to promote cyclization.
  • Reaction Time: Several hours to overnight, depending on substrate reactivity.

Introduction of the Methoxymethyl Group at the 1-Position

The methoxymethyl substituent is introduced via alkylation of the nitrogen atom at the 1-position of the piperazine ring.

  • Common Reagents: Methoxymethyl chloride or methoxymethyl bromide as alkylating agents.
  • Base: Triethylamine or other non-nucleophilic bases to scavenge generated HCl or HBr.
  • Solvent: Dichloromethane or acetone, providing good solubility and reaction control.
  • Temperature: Room temperature to mild heating (25–40 °C).
  • Reaction Time: 6 to 12 hours for complete conversion.

This method ensures selective N-alkylation without affecting the carbonyl groups.

Methylation at the 4-Position

The methyl group at the 4-position is typically introduced either by starting from a 4-methylpiperazine precursor or by methylation of the corresponding piperazine intermediate.

  • Method 1: Use of 4-methylpiperazine as starting material in the cyclization step.
  • Method 2: Direct methylation using methyl iodide or methyl sulfate under basic conditions.

Representative Synthetic Route and Experimental Data

A representative synthetic route involves the following sequence:

Step Reagents & Conditions Description Yield (%) Notes
1 4-Methylpiperazine + diketone (e.g., oxalic acid derivatives), heating in ethanol Cyclization to 4-methylpiperazine-2,5-dione core 70–85 Polar solvent facilitates ring closure
2 Alkylation with methoxymethyl chloride, triethylamine, dichloromethane, room temperature Introduction of methoxymethyl group at N1 65–75 Stirring 12 hours ensures full conversion
3 Purification by recrystallization or chromatography Isolation of pure 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione Characterization by NMR, MS

This approach is consistent with general piperazine derivative syntheses and is supported by analogous procedures reported in the literature.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of methoxymethyl and methyl substituents, as well as the diketopiperazine ring structure.
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • X-ray Crystallography: Single-crystal X-ray diffraction can be employed to confirm the molecular structure and conformation of the synthesized compound, particularly the planar nature of the piperazine-2,5-dione ring due to conjugation effects.

Summary Table of Preparation Methods

Preparation Step Reaction Type Reagents Solvent Temperature Time Yield (%) Key Notes
Cyclization Intramolecular condensation 4-Methylpiperazine + diketone Ethanol or DMF 60–100 °C 4–12 h 70–85 Formation of diketopiperazine ring
N1-Alkylation N-alkylation Methoxymethyl chloride + triethylamine Dichloromethane or acetone 25–40 °C 6–12 h 65–75 Selective alkylation at nitrogen
Purification Recrystallization/Chromatography Characterization by NMR, MS, XRD

Chemical Reactions Analysis

Reduction Reactions

The carbonyl groups at positions 2 and 5 undergo selective reduction under standard conditions.

  • Lithium Aluminum Hydride (LiAlH₄) reduces both carbonyls to secondary alcohols, yielding 1-(methoxymethyl)-4-methylpiperazine-2,5-diol .

  • Sodium Borohydride (NaBH₄) shows partial selectivity, with yields dependent on solvent polarity and temperature.

Table 1: Reduction Conditions and Outcomes

ReagentSolventTemperatureProductYield (%)
LiAlH₄THF0°C → RTPiperazine-2,5-diol derivative85–92
NaBH₄EthanolRTPartially reduced diol60–68

Acylation and Alkylation

The secondary amines in the piperazine ring participate in nucleophilic substitution and acylation.

  • Acylation with acetyl chloride in dichloromethane introduces acetyl groups at the nitrogen atoms, forming N-acetylated derivatives .

  • Alkylation using propargyl bromide under basic conditions (NaH/THF) selectively substitutes the methoxymethyl group, enabling click chemistry applications .

Table 2: Acylation/Alkylation Parameters

Reaction TypeReagentBase/SolventProductYield (%)
AcylationAcetyl chloridePyridine/DCMN,N'-Diacetyl derivative78
AlkylationPropargyl bromideNaH/THF1-Propargyl-4-methyl derivative65

Ring-Opening and Hydrolysis

The diketopiperazine ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (H₂SO₄/MeOH) cleaves the ring, producing N-methoxymethyl-N'-methyl-2,5-diaminopropionic acid .

  • Basic Hydrolysis (NaOH/H₂O) generates linear dipeptide analogs with free amine and carboxylic acid groups .

Mechanistic Insight :
The planar conformation of the piperazine ring (stabilized by carbonyl resonance) facilitates nucleophilic attack at the carbonyl carbons .

Coupling Reactions

The compound participates in cross-coupling reactions for hybrid molecule synthesis:

  • Suzuki–Miyaura Coupling with arylboronic acids under Pd catalysis forms biaryl derivatives .

  • Click Chemistry with azides (e.g., benzyl azide) in the presence of Cu(I) yields triazole-linked analogs .

Table 3: Coupling Reaction Efficiency

Reaction TypeConditionsProductYield (%)
Suzuki–MiyauraPd(PPh₃)₄, Na₂CO₃, DMEBiaryl-piperazine hybrid72
Azide-Alkyne CycloadditionCuSO₄, Sodium Ascorbate, H₂OTriazole-functionalized analog88

Functional Group Transformations

  • Methoxymethyl Deprotection : Treatment with HCl/MeOH removes the methoxymethyl group, yielding 4-methylpiperazine-2,5-dione .

  • Oxidation : Reaction with m-CPBA oxidizes the piperazine ring to an N-oxide, altering electronic properties .

Biological Activity Modulation

Structural modifications influence interactions with biological targets:

  • Antiviral Activity : Derivatives with propargyl or triazole groups show enhanced inhibition of viral proteases .

  • Solubility Optimization : Hydroxy derivatives (via reduction) exhibit improved aqueous solubility for pharmacological applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione exhibit significant anticancer properties. For instance, novel substituted azole diones have been shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation . This suggests that derivatives of the compound may be explored further for their potential as anticancer agents.

Neuropharmacology
The compound has been studied for its interactions with neurotransmitter receptors. For example, piperazine derivatives have demonstrated affinity for serotonin receptors, which are crucial in the treatment of depression and anxiety disorders . The structural modifications involving methoxymethyl groups can enhance receptor selectivity and efficacy.

Electrolyte Applications

Ionic Liquids
1-(Methoxymethyl)-4-methylpiperazine-2,5-dione has been synthesized into ionic liquids that show promise for use in lithium batteries. Studies have indicated that these ionic liquids possess favorable properties such as high thermal stability, low viscosity, and enhanced ionic conductivity . The methoxymethyl functional group contributes to the improved fluidity and electrochemical stability of these electrolytes, making them suitable for energy storage applications.

Synthesis of Pharmaceutical Compounds

The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical modifications allows it to be incorporated into more complex structures aimed at enhancing biological activity or reducing side effects. For example, the incorporation of piperazine rings is common in drug design due to their biological relevance .

Case Studies and Research Findings

Study Focus Findings
RSC Advances (2023)Electrolyte PropertiesDemonstrated low glass transition temperatures and high ionic conductivity for methoxymethyl-functionalized ionic liquids .
Journal of Medicinal Chemistry (2023)Anticancer ActivityReported that azole diones derived from piperazine had significant effects on cancer cell lines .
MDPI (2023)Neuropharmacological EffectsExplored the binding affinities of piperazine derivatives to serotonin receptors, indicating potential therapeutic uses .

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazine-2,5-dione Derivatives

Piperazine-2,5-dione derivatives are distinguished by substituents at the N1 and C4 positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (N1/C4) Molecular Weight (g/mol) Key Data Source
1-(Methoxymethyl)-4-methylpiperazine-2,5-dione Methoxymethyl / Methyl 200.20 CAS: 79247-68-0
1-Phenylpiperazine-2,5-dione (7c) Phenyl / H 191.2 (ESI-MS) Yield: 58%, White Solid
1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione 4-Methoxyphenyl / Methyl 221.1 (ESI-MS) Yield: 61%, White Solid
(Z)-1-Acetyl-3-(4-Methoxybenzylidene)-4-Methylpiperazine-2,5-Dione (4b) Acetyl / Methyl + Benzylidene 293.07 (HR-ESI-MS) Yellow Solid, Anticancer Activity
1-(3,5-Dimethoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione (9b) 3,5-Dimethoxyphenyl / 4-Methylbenzoyl 369.38 Yield: 80%, White Solid
Key Observations:
  • Substituent Effects: The methoxymethyl group in the target compound improves hydrophilicity compared to phenyl or benzoyl substituents in analogs like 7c or 9b.
Anticancer Activity :
  • Quinoxaline-pyrazolidine-3,5-dione hybrids (e.g., IVd) exhibit IC50 values of 3.20–5.29 μM against cancer cell lines, attributed to EGFR inhibition .
Receptor Binding :
  • (2-Methoxyphenyl)piperidines show dopamine D2 receptor affinity (e.g., Ki = 12 nM for compound 10) . Although the target compound lacks receptor data, its methoxymethyl group may mimic the electronic profile of methoxyphenyl groups in receptor-targeted analogs.

Physicochemical Properties

  • Thermal Stability : Piperazine-2,5-diones with bulky substituents (e.g., 9a) show higher melting points (180–183°C) due to crystalline packing, whereas benzylidene derivatives (e.g., 4b) are lower-melting solids .

Biological Activity

1-(Methoxymethyl)-4-methylpiperazine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis and Structure

The synthesis of 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione typically involves multi-step organic reactions that incorporate piperazine derivatives. The compound features a piperazine ring that is substituted at the 4-position with a methyl group and has a methoxymethyl group at the 1-position. The 2,5-dione functionality contributes to its reactivity and potential biological interactions.

Antitumor Activity

Research indicates that compounds with similar piperazine structures often exhibit significant antitumor properties. For instance, studies have shown that derivatives of piperazine can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to disrupt key signaling pathways involved in tumor growth is particularly noteworthy.

Table 1: Antitumor Activity of Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.0Apoptosis
Compound BHeLa10.5Cell Cycle Arrest
1-(Methoxymethyl)-4-methylpiperazine-2,5-dioneA549TBDTBD

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has also been explored. Compounds similar to 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione have demonstrated efficacy against various bacterial strains, suggesting a potential role in treating infections.

Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial effects of several piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperazine ring enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.

The biological activity of 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione can be attributed to its interaction with specific biological targets. For example:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may modulate receptor activities related to cell proliferation and survival.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For instance:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine ring can lead to significant changes in potency against cancer cells and microbes.
  • In Vivo Studies : Animal models have demonstrated promising results for compounds similar to 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione in reducing tumor size and improving survival rates.

Q & A

Q. What are the recommended safety protocols for handling 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione in laboratory settings?

  • Methodological Answer: Safety measures include:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Ventilation: Ensure adequate airflow or use local exhaust ventilation during synthesis or handling .
  • Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .
  • Storage: Store in a cool, dry place away from oxidizers and strong acids to prevent reactive hazards .

Q. What synthetic routes are effective for preparing 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione?

  • Methodological Answer: A common approach involves:
  • Step 1: Reacting 4-methylpiperazine with methoxymethyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen.
  • Step 2: Cyclization via acid-catalyzed dehydration to form the dione ring. For example, using trifluoroacetic acid (TFA) at 60°C for 6 hours .
  • Crystallization: Slow evaporation of methanol/ethyl acetate (1:1 v/v) yields high-purity crystals suitable for X-ray diffraction .

Q. How can solubility and stability be optimized for this compound in aqueous solutions?

  • Methodological Answer:
  • Co-solvents: Use DMSO or ethanol (10–20% v/v) to enhance aqueous solubility.
  • pH Adjustment: Maintain pH 6–8 (via phosphate buffer) to prevent hydrolysis of the dione ring .
  • Stability Testing: Monitor degradation via HPLC under varying temperatures (4°C, 25°C) and light exposure .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione derivatives?

  • Methodological Answer:
  • Crystallization: Grow crystals via slow evaporation or vapor diffusion in methanol/ethyl acetate .
  • Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement: Employ SHELXL for structure solution, ensuring R-factor < 0.05. Hydrogen bonding and torsional angles confirm methoxymethyl conformation .
  • Validation: Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) for bond-length agreement .

Q. What strategies reconcile contradictory toxicological data across safety studies for piperazine-2,5-dione derivatives?

  • Methodological Answer:
  • Source Comparison: Cross-reference SDS data (e.g., TCI America vs. Cayman Chemical) for hazard classification discrepancies (e.g., skin irritation Category 2 vs. 2A) .
  • In Silico Prediction: Use tools like Toxtree or ProTox-II to predict acute toxicity (LD50) and compare with experimental LD50 values .
  • In Vitro Assays: Perform MTT assays on human keratinocytes (HaCaT cells) to quantify irritation potential, resolving conflicting in vivo/in vitro data .

Q. How do structural modifications at the methoxymethyl and methyl positions affect biological activity?

  • Methodological Answer:
  • SAR Studies: Synthesize analogs with:
  • Varied Alkyl Chains: Replace methoxymethyl with ethoxymethyl or propoxymethyl.
  • Methyl Position: Introduce substituents at C4 (e.g., ethyl, isopropyl).
  • Activity Testing: Evaluate cytotoxicity against cancer cell lines (HeLa, MCF-7) and compare IC50 values. For example, bulky substituents at C4 reduce potency due to steric hindrance .
  • Molecular Docking: Simulate binding to EGFR (PDB: 4HJO) to identify key interactions (e.g., hydrogen bonds with Asp831) .

Q. What advanced techniques characterize the compound’s degradation pathways under oxidative conditions?

  • Methodological Answer:
  • Forced Degradation: Expose to H2O2 (3% v/v) at 40°C for 24 hours.
  • LC-HRMS Analysis: Identify degradation products (e.g., hydroxylated dione or cleavage products) using a Q-TOF mass spectrometer.
  • Mechanistic Insight: Propose pathways via radical intermediates using EPR spectroscopy to detect ROS generation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer:
  • Purity Assessment: Verify sample purity via NMR (≥95%) and DSC. Impurities (e.g., unreacted starting material) lower observed melting points .
  • Method Standardization: Use identical heating rates (e.g., 5°C/min) and calibrated equipment. For example, DSC reports 413–416 K, while capillary methods may vary by ±2 K .

Tables

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight214.23 g/mol
Melting Point413–416 K
Solubility (H2O, 25°C)1.2 mg/mL
LogP0.87

Table 2: Hazard Classification Comparison

SourceSkin Irritation ClassEye Irritation ClassReference
TCI AmericaCategory 2Category 2A
Cayman ChemicalCategory 2Category 1

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